5-(2-Thienyl)-3H-1,2-dithiol-3-one

CAS No.: 89047-48-3

Cat. No.: VC17150030

Molecular Formula: C7H4OS3

Molecular Weight: 200.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 89047-48-3 |

|---|---|

| Molecular Formula | C7H4OS3 |

| Molecular Weight | 200.3 g/mol |

| IUPAC Name | 5-thiophen-2-yldithiol-3-one |

| Standard InChI | InChI=1S/C7H4OS3/c8-7-4-6(10-11-7)5-2-1-3-9-5/h1-4H |

| Standard InChI Key | CCYIDDHTAZJCIY-UHFFFAOYSA-N |

| Canonical SMILES | C1=CSC(=C1)C2=CC(=O)SS2 |

Introduction

Chemical Identification and Nomenclature

Systematic Nomenclature and Synonyms

The IUPAC name for this compound is 5-thiophen-2-yldithiol-3-one, reflecting its dithiolone ring (1,2-dithiol-3-one) substituted at the 5-position with a thiophen-2-yl group . Its systematic nomenclature ensures precise communication across chemical literature. Alternative designations include:

Molecular Descriptors and Identifiers

Key molecular descriptors and identifiers are summarized in Table 1.

Table 1: Molecular identifiers for 5-(2-Thienyl)-3H-1,2-dithiol-3-one

These identifiers facilitate unambiguous referencing in databases and synthetic workflows. The InChIKey serves as a standardized fingerprint for digital cataloging, while the SMILES notation encodes its atomic connectivity, emphasizing the dithiolone-thiophene fusion .

Structural Characteristics and Conformational Analysis

2D and 3D Structural Features

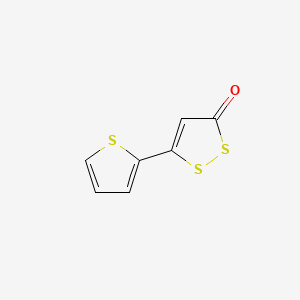

The compound’s core consists of a 1,2-dithiol-3-one ring, a five-membered heterocycle containing two sulfur atoms and a ketone group. At the 5-position, a thiophene ring (a sulfur-containing aromatic heterocycle) is attached, creating a bicyclic system (Fig. 1).

Fig. 1: 2D structure of 5-(2-Thienyl)-3H-1,2-dithiol-3-one

The dithiolone ring adopts a planar conformation due to aromatic stabilization, while the thiophene moiety contributes π-electron density, influencing reactivity . PubChem provides interactive 3D conformers, revealing minor torsional strain between the two rings .

Comparative Analysis with Structural Analogs

A related compound, 5-(thien-2-yl)-3H-1,2-dithiole-3-thione (CHS, MW 216.3 g/mol) , replaces the ketone oxygen with a sulfur atom. This substitution alters electronic properties, as evidenced by its red solid appearance and distinct spectroscopic profiles . Such analogs highlight the tunability of dithiolone derivatives for targeted applications.

Synthesis and Reactivity

Synthetic Pathways

While explicit synthetic details for 5-(2-Thienyl)-3H-1,2-dithiol-3-one are scarce, analogous 1,2-dithiol-3-thione derivatives are synthesized via oxidative pathways. For example, 1,2-dithiol-3-thiones can be oxidized to sulfoxides using agents like hydrogen peroxide . Applied to this compound, such methods might involve:

-

Thiophene functionalization: Introducing a thiophene group to a dithiolone precursor.

-

Ring closure: Cyclization reactions to form the dithiolone core.

Reactivity Profile

The ketone group in the dithiolone ring is electrophilic, susceptible to nucleophilic attack, while the thiophene’s aromaticity confers stability. The sulfur atoms may participate in redox reactions, potentially explaining the antioxidative activity observed in related compounds .

Physicochemical Properties and Spectroscopic Data

Spectral Characteristics

While SpectraBase provides data for the thione analog (CHS), key differences arise from the ketone substitution:

-

Mass spectrometry (MS): The molecular ion peak at m/z 200.3 confirms the molecular weight .

-

Infrared (IR) spectroscopy: A strong absorption band near 1700 cm corresponds to the C=O stretch .

Solubility and Stability

Predicted solubility in organic solvents (e.g., DMSO, chloroform) aligns with its hydrophobic heterocycles. Stability under ambient conditions is presumed high, though light-sensitive handling is advised for analogs .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume